2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-11-9-26-16(18-11)19-14(23)10-25-15-12-5-4-6-13(12)22(17(24)20-15)8-7-21(2)3/h9H,4-8,10H2,1-3H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYALCBPMNGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound's structure contains multiple functional groups that contribute to its biological activity:
- Dimethylamino group : Often associated with enhanced solubility and bioavailability.
- Thioether linkage : May influence the compound's reactivity and interaction with biological targets.
- Pyrimidine scaffold : Known for a broad spectrum of pharmacological activities.
The molecular formula is , with a molecular weight of approximately 320.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in anticancer and antimicrobial domains. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrimidine scaffold. For instance:
- Mechanism of Action :
-
In Vitro Studies :
- Compounds similar to this one have shown significant growth inhibition in various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values ranging from 6.9 to 12.8 µM .
- Comparative studies indicate that modifications in the chemical structure can enhance efficacy against specific cancer types.
Antimicrobial Activity
The compound's thioether component may contribute to its antimicrobial properties:
- Broad-Spectrum Activity :
- Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
Case Studies
Several case studies have been published that explore the biological effects of related compounds:
- Study on Pyrido[2,3-d]pyrimidines :
-
Thiazole Derivatives :
- Research on thiazole-containing compounds has shown promising results in inhibiting bacterial growth, indicating that the methylthiazole moiety may play a role in enhancing antimicrobial efficacy.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thioacetamide-linked pyrimidinone derivatives. Key structural analogs include:
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide (): Replaces the dimethylaminoethyl group with a 4-chlorophenyl substituent and substitutes the thiazole with an isopropylphenyl group.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): Simpler dihydropyrimidinone core with dichlorophenyl substitution. Exhibits a higher melting point (230°C) than the benzyl-substituted analog (196°C, ), highlighting the role of aromatic substituents in packing efficiency .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():
- Contains a thietane ring instead of a thiazole, demonstrating how heterocycle modifications alter metabolic stability. Thioether linkages may increase susceptibility to oxidation compared to the target compound’s thiazole .
Physicochemical Properties
Pharmacological and ADMET Considerations
- The thiazole moiety in the target may confer selectivity for targets requiring heterocyclic recognition (e.g., kinase ATP pockets) .
- ADMET: The dimethylaminoethyl group in the target compound could improve absorption via enhanced solubility, whereas thioether-containing analogs () may face faster metabolic clearance .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including alkylation of thioether linkages and coupling of acetamide moieties. Key steps require temperature control (e.g., 0–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization. Sodium methylate in a 2.6–2.8-fold molar excess is often used for deprotonation, followed by alkylation with chloroacetamide derivatives . Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical for solubility and reactivity .
Q. How can researchers confirm the molecular structure and purity of the synthesized compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying structural features like the cyclopenta[d]pyrimidinone core and thioether linkage. High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) and mass spectrometry (MS) validate molecular weight and purity. Comparative analysis with reference spectra in databases like PubChem is recommended .
Intermediate Research Questions
Q. Which solvents and storage conditions are suitable for handling this compound?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents (DCM). Stability studies suggest storage at –20°C under inert gas to prevent oxidation of the thioether group. Accelerated degradation studies (e.g., 40°C/75% relative humidity) can assess shelf-life under varying conditions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict biological interactions?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify energy barriers and optimal conditions (e.g., solvent, catalyst). Molecular docking studies predict interactions with biological targets like kinases or receptors, guiding structural modifications for enhanced binding affinity. Tools like ICReDD integrate computational and experimental data to reduce trial-and-error approaches .
Q. How should researchers address contradictions in experimental data, such as unexpected by-products or low yields?
Systematic troubleshooting includes:
- By-product analysis : Use LC-MS or GC-MS to identify impurities, then adjust stoichiometry or reaction time .
- Yield optimization : Screen catalysts (e.g., DMAP) or solvents (e.g., switching from THF to DMF) to improve nucleophilic substitution efficiency .
- Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to isolate rate-limiting steps .
Q. What in vitro methodologies are recommended to evaluate its biological activity and mechanism?
- Enzyme inhibition assays : Test against target enzymes (e.g., cyclin-dependent kinases) using fluorescence-based assays .
- Cellular uptake studies : Use fluorescent labeling or radioligand tracing to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
- Dose-response analysis : Calculate IC₅₀ values in cytotoxicity assays (e.g., MTT) to establish therapeutic windows .
Methodological Considerations
- Data Validation : Cross-reference spectroscopic data with PubChem entries and replicate key synthetic steps to ensure reproducibility .
- Ethical Sourcing : Avoid non-peer-reviewed vendors (e.g., BenchChem) and prioritize suppliers with analytical certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
